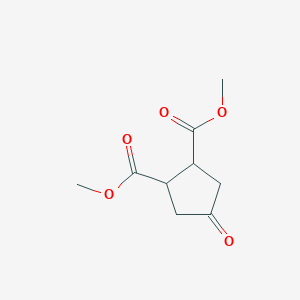

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKJWKXCHOWVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346538 | |

| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-07-2 | |

| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a valuable cyclopentanone derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The core of this guide focuses on the well-established Dieckmann condensation, detailing the mechanistic intricacies, experimental protocols, and critical parameters for successful synthesis. Furthermore, alternative synthetic strategies are explored, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Cyclopentanone Core

The cyclopentanone ring system is a ubiquitous structural motif in a vast array of biologically active molecules and natural products. Its prevalence underscores the importance of efficient and versatile synthetic routes to access functionalized cyclopentanone derivatives. This compound, with its strategically placed ketone and ester functionalities, represents a highly versatile intermediate. The dicarboxylate moiety allows for a range of chemical transformations, including the introduction of diverse substituents and the construction of more complex molecular architectures, while the ketone provides a handle for further functionalization or ring expansion. This unique combination of reactive sites makes it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents.

The Dieckmann Condensation: A Cornerstone in Cyclopentanone Synthesis

The primary and most historically significant method for the synthesis of this compound is the Dieckmann condensation. This powerful intramolecular cyclization of a diester to form a β-keto ester is the intramolecular counterpart of the Claisen condensation and is particularly well-suited for the formation of five- and six-membered rings.[1][2]

Mechanistic Insights: A Step-by-Step Elucidation

The Dieckmann condensation proceeds via a base-catalyzed intramolecular reaction. The choice of base is critical, and typically, a non-nucleophilic base or an alkoxide corresponding to the ester's alcohol portion is used to prevent transesterification.[3] For the synthesis of this compound, sodium methoxide is the base of choice.

The mechanism can be dissected into the following key steps:

-

Enolate Formation: A methoxide ion abstracts an acidic α-proton from one of the ester groups of the acyclic precursor, dimethyl 3-(methoxycarbonyl)adipate, to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling a methoxide leaving group and forming the cyclic β-keto ester, this compound.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic at the carbon between the two carbonyl groups. A methoxide ion deprotonates this position to form a highly stable enolate. This irreversible step drives the reaction to completion.

-

Protonation: A final workup with a mild acid protonates the enolate to yield the final product.

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the synthesis of this compound via the Dieckmann condensation of dimethyl 3-(methoxycarbonyl)adipate.

Materials:

-

Dimethyl 3-(methoxycarbonyl)adipate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

-

Anhydrous toluene

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Sodium methoxide (1.1 equivalents) is suspended in anhydrous toluene.

-

Addition of Substrate: A solution of dimethyl 3-(methoxycarbonyl)adipate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath, and the excess sodium methoxide is neutralized by the slow, careful addition of concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value/Condition |

| Starting Material | Dimethyl 3-(methoxycarbonyl)adipate |

| Base | Sodium methoxide (1.1 eq.) |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours (TLC monitored) |

| Workup | Acidic (HCl) |

| Purification | Vacuum Distillation/Column Chromatography |

| Expected Yield | 70-85% |

Alternative Synthetic Strategies

While the Dieckmann condensation is a robust method, other synthetic pathways can also be employed to generate the 4-oxocyclopentane-1,2-dicarboxylate core. The choice of method may depend on the availability of starting materials, desired stereochemistry, and scalability.

Perkin Alicyclic Synthesis

The Perkin alicyclic synthesis offers an alternative route, typically involving the reaction of a 1,3-dihalopropane with two equivalents of a malonic ester derivative, followed by an intramolecular condensation.[4] This multi-step sequence can provide access to the cyclopentane ring system, but may suffer from lower overall yields and potential side reactions.[4]

Sources

Spectroscopic data for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

An In-depth Spectroscopic Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a functionalized cyclic keto-ester that serves as a versatile building block in organic synthesis, particularly in the construction of complex polycyclic molecules and natural products.[1][2] Its utility stems from the strategic placement of three functional groups—a ketone and two esters—on a five-membered ring scaffold, offering multiple sites for chemical modification. Accurate structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to move beyond mere data reporting and to offer an in-depth interpretation grounded in established physicochemical principles, thereby furnishing researchers, scientists, and drug development professionals with a robust framework for its characterization. The data presented and analyzed herein pertains primarily to the cis-diastereomer.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's constitution is the foundation for interpreting its spectroscopic output.

-

Molecular Formula: C₉H₁₂O₅[3]

-

Molecular Weight: 200.19 g/mol [3]

-

Synonyms: 4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester[4]

Figure 2: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. [5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (Ester methyls) | ~ 3.7 | Singlet | 6H |

| H1, H2 (Methines) | 3.0 - 3.4 | Multiplet | 2H |

| H3, H5 (Methylenes) | 2.4 - 2.9 | Multiplet | 4H |

Data derived from typical values for similar structures and available spectral data. [6]

-

-OCH₃ Protons (δ ~ 3.7): The six protons of the two methyl ester groups are chemically equivalent in the cis-isomer and appear as a sharp, intense singlet. Their deshielded position is due to the electronegativity of the adjacent oxygen atom.

-

H1 & H2 Protons (δ ~ 3.0-3.4): The two methine protons are alpha to the ester groups. They are chemically equivalent and coupled to the adjacent methylene protons (H5 and H3, respectively), resulting in a complex multiplet.

-

H3 & H5 Protons (δ ~ 2.4-2.9): The four methylene protons are alpha to the ketone (C4) and adjacent to the methine carbons (C1, C2). This proximity to electron-withdrawing groups results in a downfield shift. They appear as a complex multiplet due to coupling with each other (geminal coupling) and with the adjacent methine protons (vicinal coupling).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type. [7]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4 (Ketone C=O) | 205 - 220 |

| C=O (Ester) | 170 - 185 |

| C1, C2 (Methines) | 45 - 55 |

| -OCH₃ (Methyls) | ~ 52 |

| C3, C5 (Methylenes) | 35 - 45 |

Note: These are typical ranges for the assigned functional groups. [7][8]

-

Ketone Carbonyl (δ ~210 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon. [9]* Ester Carbonyls (δ ~172 ppm): The two ester carbonyl carbons are equivalent and appear as a single peak in the range typical for acids and esters. [7]* -OCH₃ Carbons (δ ~52 ppm): The two methyl carbons of the esters are equivalent and appear as a single signal.

-

Methine Carbons (C1, C2): These carbons are attached to the electron-withdrawing ester groups, shifting their signals downfield.

-

Methylene Carbons (C3, C5): These carbons are alpha to the ketone, resulting in a downfield shift relative to simple alkanes.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed under electron ionization (EI) conditions provides corroborating structural evidence.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Key Ions and Fragmentation Analysis

The mass spectrum will provide the molecular weight and structural information through characteristic fragmentation pathways. [10]

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 200 | [C₉H₁₂O₅]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |

| 141 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 56 | [C₃H₄O]⁺• or [C₄H₈]⁺• | C₆H₈O₄ or C₅H₄O₅ |

-

Molecular Ion (m/z 200): The presence of a peak at m/z 200 confirms the molecular weight of the compound. [11][12]* Loss of a Methoxy Radical (m/z 169): A common fragmentation pathway for methyl esters is the alpha-cleavage loss of a methoxy radical (•OCH₃), resulting in a strong peak at [M-31]⁺.

-

Loss of a Carbomethoxy Radical (m/z 141): The loss of the entire carbomethoxy radical (•COOCH₃) gives rise to a peak at [M-59]⁺.

-

Cyclopentanone Ring Fragmentation: The cyclopentanone ring itself can fragment. A characteristic fragmentation of cyclopentanone is the loss of ethene (C₂H₄, 28 Da) after ring-opening, leading to a fragment at m/z = 56. [13][14]Another possibility is the loss of carbon monoxide (CO, 28 Da) to also give a fragment at m/z = 56. [13]These pathways, originating from the molecular ion, would lead to fragments at [M-28]⁺, but fragments from the ring itself are also common.

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound provides a self-validating system for its unequivocal identification. Infrared spectroscopy confirms the presence of the critical ketone and ester carbonyl functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed blueprint of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environments of all atoms within the structure. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the assigned structure. The convergence of these independent analytical techniques provides the high degree of certainty required by researchers, scientists, and drug development professionals for the use of this compound in complex synthetic applications.

References

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. (2025). Benchchem.

- IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE.

- IR: carbonyl compounds. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Mass spectra of cyclopentanone interacted with 90 fs laser.... (n.d.). ResearchGate.

- Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056.

- Mass Spectra of β-Keto Esters. (n.d.). Canadian Science Publishing.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- PART 19: MASS SPECTRUM OF CYCLOPENTANONE. (2025, January 28). YouTube.

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications.

- 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Interpreting | OpenOChem Learn. (n.d.).

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH.

- CH 336: Ketone Spectroscopy. (2020, February 7). Oregon State University.

- Signal Areas. (n.d.).

- 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. (n.d.). PubChem.

- 6453-07-2 | this compound. (n.d.). ChemScene.

- A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. (2025, August 4).

- Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5). (n.d.). PubChemLite.

- DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE | 6453-07-2. (2025, July 16). ChemicalBook.

Sources

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE | 6453-07-2 [chemicalbook.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Chemical Synthesis

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a multifunctional organic compound that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its rigid cyclopentanone core, adorned with two ester functionalities, provides a unique stereochemical landscape and multiple points for chemical modification. This guide offers a comprehensive overview of the physical and chemical properties of this compound, details its synthesis, and explores its emerging applications as a versatile scaffold in the design and development of novel therapeutic agents. Understanding the nuances of this molecule is critical for its effective utilization in the synthesis of complex natural products and new chemical entities with potential pharmacological activity.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and application in drug design. The presence of both a ketone and two ester groups imparts a unique polarity and reactivity profile to the molecule.

Structural and General Properties

This compound exists as different stereoisomers, with the cis and trans configurations being the most common. The specific stereochemistry can significantly influence the molecule's shape, reactivity, and biological activity. The key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₅ | [1][2][3][4] |

| Molecular Weight | 200.19 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 6453-07-2 (unspecified stereochemistry); 28269-02-5 (cis-isomer) | [1][5] |

| IUPAC Name | This compound | [6] |

Chemical Structure of this compound

Caption: 2D structure of this compound.

Computed Physicochemical Data

While experimental data for some properties are scarce, computational models provide valuable estimates for guiding experimental design.

| Property | Predicted Value | Source |

| XLogP3 | -0.6 | [1] |

| Topological Polar Surface Area | 69.7 Ų | [1] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

It is important to note that while predicted values are useful, they should be confirmed experimentally for critical applications.

Synthesis and Reactivity: The Dieckmann Condensation and Beyond

The primary and most well-established method for the synthesis of the 4-oxocyclopentane-1,2-dicarboxylate core is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2][7][8][9][10]

The Dieckmann Condensation: A Powerful Ring-Forming Reaction

This base-catalyzed reaction is highly effective for the formation of five- and six-membered rings.[7][9] In the context of this compound, the starting material would be a 1,6-diester. The general mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.[9]

Mechanism of the Dieckmann Condensation

Caption: Generalized workflow of the Dieckmann condensation.

Experimental Protocol: A Representative Dieckmann Condensation

The following is a generalized procedure based on established protocols for the Dieckmann condensation:

-

Reaction Setup: A solution of the appropriate 1,6-diester (e.g., dimethyl adipate) in an aprotic solvent such as toluene or THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Base Addition: A strong base, typically sodium hydride or sodium ethoxide, is carefully added to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., ethanol) followed by acidification with a dilute acid (e.g., HCl).

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

Note: The specific conditions, including the choice of base, solvent, and temperature, may need to be optimized for the specific substrate.

Spectral Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Strong absorption bands are expected for the C=O stretching vibrations of the ketone (typically around 1740-1750 cm⁻¹) and the ester groups (around 1730-1740 cm⁻¹). C-O stretching bands for the ester groups would also be present.[14][15][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 200. Fragmentation would likely involve the loss of methoxy groups (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[1][6]

Applications in Drug Discovery and Development: A Scaffold for Innovation

While direct therapeutic applications of this compound have not been extensively reported, its true value lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. Its rigid framework allows for the precise spatial orientation of appended functional groups, a critical aspect in designing molecules that can effectively interact with biological targets.

Prostaglandin Analogs

The cyclopentanone core of this compound is a key structural motif found in prostaglandins and their analogs.[17][18][19][20] Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogs are used to treat various conditions, including glaucoma.[20] The functional groups on the cyclopentanone ring of this diester provide convenient handles for the elaboration of the characteristic side chains of prostaglandins.

Antiviral and Anticancer Research

The development of novel antiviral and anticancer agents often relies on the synthesis of diverse chemical scaffolds. While direct evidence linking this compound to the synthesis of specific antiviral or anticancer drugs is limited in the readily available literature, its potential as a starting material for such endeavors is significant. The cyclopentane ring is a common feature in many natural products with biological activity.[21][22] The ability to functionalize the ketone and ester groups allows for the introduction of various pharmacophores that could interact with viral or cancer-related targets.[23][24][25][26][27][28]

Safety and Handling: A Prudent Approach

As with any chemical compound, proper safety precautions are essential when handling this compound.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate it may be harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[11][12]

-

Handling and Storage: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.[5][11][12]

-

First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists or if swallowed.[5][11][12]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in organic synthesis. Its readily accessible core structure, synthesized through the robust Dieckmann condensation, combined with its multiple functional groups, makes it an attractive starting material for the synthesis of complex molecules, including those with potential therapeutic applications. While the direct biological activity of the compound itself is not well-documented, its utility as a scaffold in the synthesis of prostaglandin analogs and other potentially bioactive compounds is an area of ongoing interest. For researchers and scientists in drug development, a comprehensive understanding of the physical, chemical, and reactive properties of this molecule is key to unlocking its full potential in the quest for novel and effective medicines. Further exploration into its use in the synthesis of a broader range of therapeutic agents is a promising avenue for future research.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899633, 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate.

- Fisher Scientific. (2024, March 30). Safety Data Sheet.

- CymitQuimica. (n.d.). Safety Data Sheet: (1R.2R)-rel-Dimethyl 4-oxocyclopentane-1.2-dicarboxylate.

- Chandrasekhar, S., & Kulkarni, M. B. (2015).

- ChemicalBook. (n.d.). DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE | 6453-07-2.

- ChemicalBook. (n.d.). 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR spectrum.

- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

- ChemicalBook. (n.d.). DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE(6453-07-2) Product Description.

- 苏州奥佰医药 (Suzhou Allbio Pharm Co., Ltd). (n.d.). Dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate.

- ChemScene. (n.d.). 6453-07-2 | this compound.

- Aladdin Scientific. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg.

- AChemBlock. (n.d.). 1,2-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate 97% | CAS: 6453-07-2.

- SynArchive. (n.d.). Dieckmann Condensation.

- Iuliana, E., & Mangalagiu, I. I. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(15), 2814.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

- OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.

- Appretech Scientific Limited. (n.d.). This compound.

- Hulet, R. (2020, April 15). 22.

- PubChemLite. (n.d.). Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789638, Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate.

- Burnes, P., Cristiano, D., Glover, M. R., & Tsanaktsidis, J. (1994). A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Australian Journal of Chemistry, 47(9), 1811-1814.

- Wang, X., et al. (2020).

- de la Torre, B. G., & Albericio, F. (2021). Antiviral drug discovery: preparing for the next pandemic. Chemical Society Reviews, 50(10), 5839-5851.

- Woodward, D. F., et al. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology, 153(3), 410-419.

- Simurova, N. V., & Zhurilo, N. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(5), 453-455.

- Organic Chemistry Portal. (2013, April 15). Total Synthesis of C-O Ring-Containing Natural Products.

- Borges, A., et al. (2020). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 25(11), 2603.

- Yue, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.

- De Clercq, E. (2009). Antiviral Agents. In Encyclopedia of Microbiology (Third Edition) (pp. 186-200).

- Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 44(5), 505-512.

- Al-Taei, A. A. M., et al. (2023). Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications. Journal for ImmunoTherapy of Cancer, 11(12), e007802.

- SpectraBase. (n.d.). Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate - Optional[FTIR] - Spectrum.

- CymitQuimica. (n.d.). (1R,2R)-rel-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate.

- Bliese, M., Cristiano, D., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(2), 189-192.

- NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook.

- Wang, Y., & He, M. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogs in glaucoma. Frontiers in Pharmacology, 13, 1015338.

Sources

- 1. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE | 6453-07-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. appretech.com [appretech.com]

- 5. CAS 6453-07-2: Dimethyl (1R,2R)-4-oxocyclopentane-1,2-dica… [cymitquimica.com]

- 6. PubChemLite - Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR [m.chemicalbook.com]

- 12. DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE(6453-07-2) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 17. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Total Synthesis of C-O Ring-Containing Natural Products [organic-chemistry.org]

- 22. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Methodological Case Study

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. As a molecule of interest in synthetic chemistry and drug discovery, understanding its three-dimensional structure is paramount for elucidating its chemical behavior and potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental workflow.

Disclaimer: As of the latest search of the Cambridge Structural Database (CSD), a public crystal structure for this compound has not been reported. Therefore, this guide will proceed as a detailed methodological case study, utilizing hypothetical-yet-plausible data to illustrate the complete process of crystal structure determination and analysis. This approach is designed to be a robust instructional tool for researchers undertaking similar crystallographic studies.

Introduction: The Scientific Imperative for Structural Elucidation

This compound presents a fascinating scaffold for chemical exploration. The presence of a ketone and two ester functionalities on a cyclopentane ring suggests a rich stereochemical landscape and multiple points for molecular interaction. The cis and trans diastereomers, in particular, are expected to exhibit distinct conformational preferences and crystal packing arrangements. These structural nuances can profoundly influence the molecule's physical properties, reactivity, and interaction with biological targets.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for:

-

Conformational Analysis: Understanding the puckering of the cyclopentane ring and the orientation of the substituent groups.

-

Stereochemical Assignment: Absolute confirmation of the relative stereochemistry of the chiral centers.

-

Intermolecular Interaction Analysis: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

-

Structure-Activity Relationship (SAR) Studies: Providing a structural basis for observed chemical and biological properties, thereby guiding the design of novel derivatives.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the resulting crystallographic data.

Synthesis of trans-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

A plausible synthetic route to the trans isomer involves the esterification of the corresponding dicarboxylic acid.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-oxocyclopentane-1,2-dicarboxylic acid (1 equivalent) in a 2:3 mixture of methanol and toluene, slowly add concentrated sulfuric acid (0.5 equivalents) dropwise at a temperature below 30°C.

-

Reaction Execution: Heat the reaction mixture to 70°C and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 1-3 hours.

-

Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure trans-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate.

Crystallization Strategy

The growth of single crystals is often a matter of patient experimentation with various solvents and techniques. For a moderately polar molecule like this compound, the following methods are recommended:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble (e.g., acetone) is placed in a small open vial. This vial is then placed in a larger sealed container with a solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources, allowing for rapid and accurate data acquisition.

Experimental Protocol:

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data contains the information needed to solve and refine the crystal structure. This is typically an iterative process involving computational methods.

Methodology:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or the Patterson function. This provides a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Structure Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

Analysis of the Crystal Structure: A Hypothetical Case Study

As previously stated, the following data is hypothetical but representative of what one might expect for a small organic molecule like this compound.

Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₂O₅[2][3] |

| Formula Weight | 200.19[2][3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 985.4(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.348 |

| Absorption Coefficient (mm⁻¹) | 0.112 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5678 |

| Independent reflections | 2245 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation

In our hypothetical structure, the cyclopentane ring would likely adopt an envelope or a twist conformation to minimize steric strain. The two ester groups, being relatively bulky, would likely occupy pseudo-equatorial positions to reduce 1,3-diaxial interactions. The precise puckering parameters and the torsion angles of the ring would be determined from the refined atomic coordinates.

Intermolecular Interactions

The crystal packing would be dominated by a network of weak C-H···O hydrogen bonds. The carbonyl oxygen of the ketone and the ester groups are expected to be the primary hydrogen bond acceptors. These interactions would link the molecules into a three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors suggests that van der Waals forces will also play a significant role in the overall crystal packing.

Conclusion and Future Directions

This guide has outlined the comprehensive process of determining and analyzing the crystal structure of this compound, presented as a methodological case study. While a reported crystal structure is not yet available, the hypothetical analysis presented here demonstrates the wealth of information that can be gleaned from such a study.

The successful determination of this crystal structure would provide invaluable insights into its conformational preferences and intermolecular interactions. This knowledge would be instrumental for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the rational design of new molecules with tailored properties. It is hoped that this guide will serve as a valuable resource for those undertaking similar crystallographic investigations.

References

-

PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved January 3, 2026, from [Link]

-

PubChemLite. (n.d.). Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5). Retrieved January 3, 2026, from [Link]

Sources

The Dieckmann Condensation: A Technical Guide to the Formation of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the formation of dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a valuable cyclopentanone derivative in organic synthesis. The core focus of this document is the elucidation of the Dieckmann condensation mechanism, the primary synthetic route to this class of compounds. We will explore the underlying chemical principles, from enolate formation to intramolecular cyclization, and provide a detailed, field-proven experimental protocol. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical understanding and practical application.

Introduction: The Significance of Cyclopentanone Derivatives

Cyclic ketones, and particularly functionalized cyclopentanones like this compound, are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their prevalence in pharmaceuticals and agrochemicals underscores the importance of efficient and well-understood synthetic methodologies for their preparation. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone reaction for the synthesis of five- and six-membered cyclic β-keto esters.[1][2] This guide will dissect the formation of this compound from its acyclic precursor, dimethyl adipate, providing a granular view of the reaction mechanism and a robust protocol for its execution.[3][4]

The Core Mechanism: An Intramolecular Cascade

The formation of this compound via the Dieckmann condensation is a base-catalyzed intramolecular cyclization of a 1,6-diester, namely dimethyl adipate.[3][5] The reaction proceeds through a series of well-defined steps, each governed by fundamental principles of organic reactivity. The overall transformation is driven by the formation of a thermodynamically stable five-membered ring and a resonance-stabilized β-keto ester system.[2]

The mechanism can be delineated into five key stages:

-

Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon of dimethyl adipate by a strong base, typically an alkoxide such as sodium methoxide (NaOCH₃) or a metal hydride like sodium hydride (NaH).[6][7] This abstraction of an acidic α-proton results in the formation of a resonance-stabilized enolate ion.[1]

-

Intramolecular Nucleophilic Attack: The newly formed enolate, a potent carbon nucleophile, undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the second ester group within the same molecule.[8] This step is a classic example of a nucleophilic acyl substitution.

-

Formation of a Tetrahedral Intermediate: The intramolecular attack leads to the formation of a cyclic, tetrahedral alkoxide intermediate.

-

Elimination of the Leaving Group: This unstable intermediate rapidly collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group.[7] The product of this step is the cyclic β-keto ester.

-

Final Deprotonation and Acidic Workup: The resulting β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, readily removes this proton in what is often an irreversible step that drives the reaction to completion.[2] A final acidic workup is then required to protonate the resulting enolate and yield the neutral this compound.[4]

Figure 1: A flowchart illustrating the key stages of the Dieckmann condensation for the formation of this compound.

Experimental Protocol

The following protocol is a synthesis of established procedures for the Dieckmann condensation of dimethyl adipate.[6] It is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 43 g (247.2 mmol) | Starting diester. |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 14 g (350 mmol) | Strong base. Handle with care under an inert atmosphere. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | Anhydrous solvent. |

| 3M Hydrochloric Acid | HCl | 36.46 | As needed | For acidic workup. |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL single-neck flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl adipate (43 g, 247.2 mmol) and anhydrous tetrahydrofuran (250 mL).

-

Addition of Base: Under a nitrogen or argon atmosphere, gradually add sodium hydride (14 g of 60% dispersion, 350 mmol) to the stirred solution at room temperature. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction: Place the flask in an oil bath and heat the mixture to 50°C. Stir the reaction mixture vigorously for approximately 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete (as indicated by TLC), stop heating and cool the reaction mixture to 5-10°C in an ice bath. Slowly and carefully add 3M HCl solution dropwise to quench the reaction and adjust the pH of the solution to approximately 4.

-

Workup: Stir the mixture at room temperature for 2 hours. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Figure 2: A summary of the experimental workflow for the synthesis of this compound.

Causality and Experimental Choices

-

Choice of Base: Sodium hydride is often preferred over sodium methoxide in this reaction. As a non-nucleophilic base, it avoids potential side reactions like transesterification. The use of a full equivalent of a strong base is necessary because the final deprotonation step, which forms the resonance-stabilized enolate of the β-keto ester, is thermodynamically favorable and drives the reaction equilibrium towards the product.[2][9]

-

Solvent Selection: Anhydrous aprotic solvents like THF or toluene are commonly employed.[6] These solvents are inert to the strong base and effectively solvate the reactants and intermediates. The absence of protic solvents like methanol is crucial when using sodium hydride to prevent its decomposition.

-

Temperature Control: The reaction is typically heated to increase the rate of reaction.[6] However, excessively high temperatures can lead to side reactions and decomposition. The specified temperature of 50°C represents a balance between reaction rate and selectivity.

-

Acidic Workup: The final product is a β-keto ester that is deprotonated by the base under the reaction conditions. The acidic workup is essential to neutralize the reaction mixture and protonate the enolate to yield the final, neutral product.[4][7]

Conclusion

The Dieckmann condensation is a powerful and reliable method for the synthesis of this compound from dimethyl adipate. A thorough understanding of the multi-step mechanism, from enolate formation to the final protonation, is critical for optimizing reaction conditions and achieving high yields. The provided experimental protocol, grounded in established procedures, offers a robust starting point for the laboratory-scale synthesis of this important cyclic ketone. By appreciating the causality behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for their specific synthetic needs.

References

-

Fiveable. (n.d.). Dimethyl Adipate Definition. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 7). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]

- Google Patents. (n.d.). US7166750B1 - Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.

-

Toppr. (n.d.). A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US20060079709A1 - Process for preparing cyclic ketones.

-

J&K Scientific LLC. (2025, February 24). Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of cyclopentanone-2-carboxylic acid methyl ester.

-

gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 3. fiveable.me [fiveable.me]

- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Page loading... [wap.guidechem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 9. US7166750B1 - Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone - Google Patents [patents.google.com]

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Technical Guide to its Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a versatile synthetic intermediate of significant interest to researchers in organic chemistry and drug discovery. The narrative delves into the historical context of its synthesis, rooted in the foundational principles of the Dieckmann condensation. We will explore the mechanistic underpinnings of its formation, the stereochemical intricacies of the molecule, and the evolution of its synthetic protocols. Furthermore, this guide will illuminate the compound's utility as a valuable building block in the synthesis of complex molecular architectures, with a particular focus on its applications in the development of novel therapeutic agents. Detailed experimental methodologies, spectroscopic analysis, and data are provided to equip researchers with the practical knowledge required for its synthesis and utilization.

Introduction: The Strategic Importance of a Cyclopentanone Core

In the landscape of medicinal chemistry and natural product synthesis, the cyclopentanone framework is a recurring and highly valued structural motif. Its conformational rigidity and the potential for dense functionalization make it an ideal scaffold for the construction of complex, biologically active molecules. This compound emerges as a particularly strategic intermediate. The presence of a ketone and two vicinal ester functionalities provides multiple handles for subsequent chemical transformations, allowing for the stereocontrolled introduction of diverse substituents. This guide will provide an in-depth exploration of this key molecule, from its conceptual origins to its practical applications.

Historical Context and the Dawn of Cyclization Chemistry

The story of this compound is intrinsically linked to the development of intramolecular cyclization reactions. While a singular "discovery" of this specific diester is not prominently documented in the annals of chemical literature, its synthesis is a direct and logical consequence of the groundbreaking work on the intramolecular condensation of diesters.

The late 19th century was a period of fertile discovery in organic synthesis. In 1887, William Henry Perkin Jr. reported the synthesis of trans-cyclopentane-1,2-dicarboxylic acid, a landmark achievement that highlighted the burgeoning interest in cyclic compounds.[1] This work set the stage for the development of more general and efficient methods for the formation of five- and six-membered rings.

The pivotal moment arrived in 1894 when the German chemist Walter Dieckmann published his work on the base-catalyzed intramolecular condensation of diesters to form β-keto esters.[2] This reaction, now universally known as the Dieckmann Condensation , provided a robust and reliable method for the synthesis of cyclic ketones from acyclic precursors.[3][4] The synthesis of this compound is a classic application of this powerful transformation.

The Dieckmann Condensation: A Mechanistic Deep Dive

The synthesis of this compound is most efficiently achieved via the Dieckmann condensation of a suitably substituted acyclic diester, such as dimethyl 3-alkoxycarbonylpimelate or a related derivative. The mechanism, analogous to the intermolecular Claisen condensation, proceeds through a series of well-defined steps.[3][5][6]

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of a tetrahedral intermediate, which subsequently collapses to expel an alkoxide leaving group, yielding the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product, followed by an acidic workup to afford the final neutral product.

Figure 1: A conceptual workflow of the Dieckmann condensation for the synthesis of this compound.

Stereochemical Considerations

This compound possesses two stereocenters at the C1 and C2 positions. Consequently, the molecule can exist as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

The stereochemical outcome of the Dieckmann condensation is dependent on the reaction conditions and the nature of the substrate. The relative thermodynamic stabilities of the cis and trans isomers often dictate the final product ratio. In many cases, the trans isomer is thermodynamically more stable due to the pseudo-equatorial positioning of the two ester groups, which minimizes steric interactions. However, kinetic control can sometimes favor the formation of the cis isomer. The separation of these diastereomers can typically be achieved by chromatographic methods.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, based on established Dieckmann condensation procedures.

Reaction: Dieckmann Condensation of Dimethyl 3-methoxycarbonylpimelate

Materials:

-

Dimethyl 3-methoxycarbonylpimelate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous toluene

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium methoxide.

-

The suspension is stirred under a nitrogen atmosphere, and a solution of dimethyl 3-methoxycarbonylpimelate in anhydrous toluene is added dropwise at room temperature.

-

Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of crushed ice, followed by acidification with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy protons of the two ester groups, typically as singlets in the range of 3.6-3.8 ppm. The protons on the cyclopentanone ring will appear as a series of complex multiplets in the upfield region, with their specific chemical shifts and coupling patterns dependent on the cis or trans stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and the two ester groups, typically in the range of 170-210 ppm.[7] The signals for the two methoxy carbons will appear around 50-55 ppm, and the sp³-hybridized carbons of the cyclopentanone ring will resonate in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1740-1750 cm⁻¹) and the ester carbonyls (around 1730-1740 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂O₅, MW: 200.19 g/mol ).[8][9]

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂O₅ |

| Molecular Weight | 200.19 g/mol [8][9] |

| ¹H NMR (δ, ppm) | Methoxy (2 x s, 6H): ~3.7; Ring Protons (m, 6H): ~2.0-3.5 |

| ¹³C NMR (δ, ppm) | Ketone C=O: ~205-215; Ester C=O: ~170-175; Methoxy C: ~52 |

| IR (ν, cm⁻¹) | Ketone C=O: ~1745; Ester C=O: ~1735 |

Table 1: Summary of Expected Spectroscopic and Physical Data for this compound.

Applications in Drug Discovery and Development

The strategic placement of functional groups in this compound makes it a highly valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The cyclopentanone core is a feature of numerous biologically active compounds.

For instance, derivatives of 1,2-cyclopentanedicarboximide, which can be synthesized from the corresponding dicarboxylic acid, are key intermediates in the preparation of the oral antidiabetic drug gliclazide.[10] The synthesis of such intermediates often relies on precursors that can be accessed from molecules like this compound.

The ketone functionality can be readily transformed into a variety of other groups, such as alcohols, amines, or alkenes, allowing for the introduction of diverse pharmacophores. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, anhydrides, or other derivatives. This versatility allows for the rapid generation of libraries of structurally diverse compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound stands as a testament to the enduring power of classic organic reactions like the Dieckmann condensation. Its historical roots are firmly planted in the foundational principles of cyclization chemistry, and its continued relevance is a reflection of its synthetic utility. For researchers and scientists in both academic and industrial settings, a thorough understanding of the synthesis, properties, and applications of this versatile intermediate is essential for the development of novel synthetic methodologies and the discovery of new therapeutic agents. This guide has aimed to provide a comprehensive and practical overview to aid in these endeavors.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. synarchive.com [synarchive.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]

A Technical Guide to the Commercial Availability of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Complex Synthesis

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a key synthetic intermediate whose rigid, functionalized cyclopentanoid core is a valuable scaffold in the synthesis of a variety of complex molecules. Its strategic placement of a ketone and two ester functionalities allows for a diverse range of chemical transformations, making it a sought-after building block in the development of high-value compounds, particularly in the pharmaceutical industry. This guide provides an in-depth overview of its commercial availability, quality specifications, and key applications, with a focus on empowering researchers and drug development professionals to effectively source and utilize this important chemical entity. The presence of multiple stereoisomers adds a layer of complexity to its sourcing, and a primary goal of this document is to clarify the landscape of commercially available isomers.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, from large global distributors to more specialized niche providers. Availability can vary depending on the specific stereoisomer required. The most commonly listed isomers are the cis and trans diastereomers, with specific enantiomers also being available from select suppliers.

It is crucial for researchers to distinguish between the different isomers by their Chemical Abstracts Service (CAS) numbers to ensure the procurement of the correct starting material for their synthetic route. A general CAS number (6453-07-2) is often used for the compound without a specified stereochemistry, which typically implies a mixture of isomers. For stereospecific syntheses, it is imperative to source the compound by its specific CAS number.

Below is a comparative table of prominent suppliers and the isomers of this compound they offer. Please note that availability and pack sizes are subject to change, and it is always recommended to consult the supplier's website for the most current information.

| Supplier | Isomer | CAS Number | Typical Purity | Common Pack Sizes |

| Sigma-Aldrich (Merck) | Mixture of isomers | 6453-07-2 | ≥97% | Inquire |

| trans-(1R,2R)-rel | 28269-03-6 | ≥97% | Inquire | |

| ChemScene | Mixture of isomers | 6453-07-2 | ≥95% | 100mg, 250mg, 500mg, 1g, 5g |

| Appretech Scientific | Mixture of isomers | 6453-07-2 | ≥98% | Inquire |

| AChemBlock | Mixture of isomers | 6453-07-2 | 97% | 1g, 5g, 10g |

| cis-(1R,2S) | 1001666-74-5 | 97% | 250mg, 1g, 5g | |

| trans | 28269-03-6 | 97% | 1g, 5g | |

| Santa Cruz Biotechnology | trans | 28269-03-6 | Inquire | Inquire |

| Allbio Pharm | trans-(1R,2R) | 28269-03-6 | Inquire | Inquire |

Quality Specifications and Impurity Profile: A Critical Consideration

For applications in drug development and complex organic synthesis, the purity of starting materials is paramount. While most suppliers offer this compound with a purity of 95% or higher, the nature of the remaining impurities can significantly impact reaction outcomes.

A Certificate of Analysis (CoA) is an essential document that should be requested from the supplier. A typical CoA for this compound will include:

-

Appearance: Typically a colorless to pale yellow oil or solid.

-

Identity Confirmation: Usually confirmed by ¹H NMR and/or Mass Spectrometry. The spectral data should be consistent with the structure of the desired isomer.

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Water Content: Measured by Karl Fischer titration.

-

Residual Solvents: Quantified by GC-Headspace analysis.

Potential Impurities:

The most common impurities are often regioisomers or stereoisomers formed during the synthesis of the desired compound. For example, when purchasing a specific cis or trans isomer, the other diastereomer is a likely impurity. Other potential impurities can include residual starting materials or by-products from the synthetic route used by the manufacturer. For exacting applications, it is advisable to discuss the impurity profile with the supplier's technical service department.

Key Applications in Drug Development

The rigid cyclopentane framework of this compound serves as a versatile chassis for the synthesis of biologically active molecules. Two prominent areas of its application are in the synthesis of prostaglandin analogs and carbocyclic nucleosides.

Synthesis of Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthetic analogs are used to treat various conditions, including glaucoma and cardiovascular diseases. The cyclopentane ring of this compound provides the core structure for many prostaglandin analogs. The ketone functionality can be stereoselectively reduced, and the ester groups can be elaborated to introduce the characteristic side chains of prostaglandins.

Synthesis of Carbocyclic Nucleosides as Antiviral Agents

Carbocyclic nucleosides are a class of antiviral drugs in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[1][2] This modification often imparts greater metabolic stability to the molecule. This compound can be a key starting material in the enantioselective synthesis of these important therapeutic agents.[2] The ketone can be converted to a hydroxyl group, and the ester functionalities can be manipulated to install the nucleobase and the hydroxymethyl side chain.

Experimental Protocol: A Representative Synthetic Transformation

Objective: Stereoselective reduction of the ketone in cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate to the corresponding alcohol.

Methodology:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Reducing Agent Addition: A solution of a stereoselective reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) (1.1 eq, 1.0 M in THF), is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The choice of reducing agent is critical for achieving the desired stereochemistry of the resulting alcohol and would be determined by the specific synthetic target.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-